calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility and stability of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch by the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the enzymatic conversion of starch into cyclodextrins through a series of reactions that include cyclization, disproportionation, and coupling reactions. The reaction conditions often involve maintaining a specific pH and temperature to optimize the activity of CGTase.
Industrial Production Methods
In industrial settings, cyclodextrins are produced using a combination of enzymatic and chemical processes. The production process generally includes the following steps:
Starch Liquefaction: Starch is liquefied using alpha-amylase to produce dextrins.
Cyclization: The dextrins are then treated with CGTase to produce cyclodextrins.
Purification: The resulting cyclodextrins are purified through processes such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce various functional groups onto the cyclodextrin molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Used in the formulation of various drugs to enhance their therapeutic efficacy.
Industry: Applied in the food industry to improve the stability and solubility of food additives and flavors.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction of cyclodextrins with hydrophobic regions of the guest molecules, leading to the formation of stable inclusion complexes.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules, making them valuable in various scientific and industrial applications.
Properties
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAALJSMIVURS-ZEDZUCNESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21CaN7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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